Cas no 2173637-85-7 (3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine)

3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine 化学的及び物理的性質
名前と識別子
-
- 3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine
- 3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine
- EN300-1694116
- 2173637-85-7
-
- インチ: 1S/C11H16N2O2/c1-14-11-5-9(13-7-11)8-15-10-3-2-4-12-6-10/h2-4,6,9,11,13H,5,7-8H2,1H3/t9-,11-/m1/s1
- InChIKey: NDAXSNWXBNRDOC-MWLCHTKSSA-N
- ほほえんだ: O(C)[C@H]1CN[C@@H](COC2C=NC=CC=2)C1
計算された属性
- せいみつぶんしりょう: 208.121177757g/mol
- どういたいしつりょう: 208.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1694116-5.0g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 5g |
$2816.0 | 2023-06-04 | ||
Enamine | EN300-1694116-0.25g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 0.25g |
$893.0 | 2023-09-20 | ||
Enamine | EN300-1694116-1g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 1g |
$971.0 | 2023-09-20 | ||
Enamine | EN300-1694116-2.5g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 2.5g |
$1903.0 | 2023-09-20 | ||
Enamine | EN300-1694116-1.0g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 1g |
$971.0 | 2023-06-04 | ||
Enamine | EN300-1694116-0.1g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 0.1g |
$855.0 | 2023-09-20 | ||
Enamine | EN300-1694116-5g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 5g |
$2816.0 | 2023-09-20 | ||
Enamine | EN300-1694116-0.05g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 0.05g |
$816.0 | 2023-09-20 | ||
Enamine | EN300-1694116-0.5g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 0.5g |
$933.0 | 2023-09-20 | ||
Enamine | EN300-1694116-10.0g |
3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine |
2173637-85-7 | 10g |
$4176.0 | 2023-06-04 |
3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine 関連文献
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
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4. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridineに関する追加情報
Professional Introduction to Compound with CAS No. 2173637-85-7 and Product Name: 3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine
The compound with CAS No. 2173637-85-7 and the product name 3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their structural complexity and potential biological activities. The presence of a pyridine core appended with a pyrrolidin-2-ylmethoxy group at the 4-position introduces unique pharmacophoric features that are highly relevant in the design of novel therapeutic agents.
Recent studies have highlighted the importance of chiral centers in drug development, particularly in the optimization of pharmacokinetic and pharmacodynamic properties. The specific stereochemistry at the (2R,4R)-configuration in the pyrrolidin-2-ylmethoxy moiety is a critical aspect that contributes to the compound's distinct chemical and biological profile. This stereochemical arrangement has been shown to influence both binding affinity and metabolic stability, making it a key focus in ongoing research efforts.
In the realm of medicinal chemistry, the integration of pyridine derivatives with other heterocyclic structures has led to the discovery of compounds with enhanced biological activity. The methoxy groups in the molecular framework not only contribute to solubility but also serve as potential sites for further functionalization. This flexibility allows for the exploration of diverse chemical modifications, enabling researchers to fine-tune properties such as receptor binding affinity and metabolic clearance.
The compound's relevance is further underscored by its potential applications in addressing complex diseases. Current research indicates that molecules with similar structural motifs exhibit promising activities against various targets, including enzymes and receptors implicated in neurological disorders, inflammation, and cancer. The 3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine structure provides a robust scaffold for investigating these interactions, offering a platform for the development of next-generation therapeutics.
Advances in computational chemistry have accelerated the process of identifying lead compounds with high binding affinity and favorable pharmacokinetic profiles. Molecular modeling studies have been instrumental in understanding how the spatial arrangement of atoms in this compound influences its interaction with biological targets. The predicted binding modes align well with experimental data, reinforcing the validity of computational approaches in guiding synthetic efforts.
The synthesis of such complex molecules requires meticulous attention to detail to ensure high yield and purity. Recent innovations in synthetic methodologies have enabled more efficient routes to key intermediates, reducing costs and improving scalability. The development of catalytic processes has also contributed to greener synthesis methods, aligning with broader sustainability goals in pharmaceutical manufacturing.
Evaluation of biological activity is another critical aspect of drug discovery. In vitro assays have been employed to assess the compound's efficacy against relevant targets, providing valuable insights into its potential therapeutic utility. Preliminary results suggest promising interactions with proteins involved in disease pathways, warranting further investigation into its mechanism of action.
The integration of interdisciplinary approaches has been pivotal in advancing our understanding of this compound's properties. Collaboration between chemists, biologists, and computer scientists has facilitated a holistic view of its behavior across different domains—structural, chemical, and biological. This collaborative framework is essential for translating laboratory discoveries into tangible clinical benefits.
Future directions in research may involve exploring analogs derived from this core structure to enhance specific properties or expand therapeutic applications. By leveraging structural diversity, researchers can uncover novel pharmacological effects that may not be apparent from initial studies. Such explorations are likely to yield compounds with improved efficacy and reduced side effects.
In conclusion, 3-{(2R,4R)-4-methoxypyrrolidin-2-ylmethoxy}pyridine (CAS No. 2173637-85-7) represents a compelling example of how structural complexity can be harnessed to develop innovative therapeutic agents. Its unique features—such as stereochemistry at chiral centers and functional group integration—position it as a valuable asset in ongoing drug discovery initiatives. As research progresses, this compound is poised to contribute significantly to advancements in chemobiology and pharmaceutical science.
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